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4,5-Dichlorothieno[2,3-

d]pyrimidine

Cat. No.: B175117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close

resemblance to the native purine core of ATP. This has made it a fertile ground for the

development of potent kinase inhibitors. Thienopyrimidines exist as two primary isomers,

thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, and the orientation of the thiophene ring

relative to the pyrimidine can significantly influence their kinase inhibition profiles and

selectivity. This guide provides a comparative analysis of these two isomers, summarizing key

findings on their structure-activity relationships (SAR) and inhibition of critical cancer-related

kinases, supported by available experimental data.

Data Presentation: Comparative Kinase Inhibition
The following tables summarize the kinase inhibitory activities of representative

thienopyrimidine isomers. It is important to note that the data presented is collated from various

studies and direct comparison of IC50 values should be approached with caution due to

differing experimental conditions.

Thieno[2,3-d]pyrimidine Derivatives
This isomer has been extensively explored as an inhibitor of several key kinase families,

including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and

Vascular Endothelial Growth Factor Receptor (VEGFR).
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Compound Class Target Kinase(s)
Representative
IC50 Values

Key SAR
Observations

2-Aryl-4-

morpholinothieno[2,3-

d]pyrimidines

PI3Kβ, PI3Kγ

Inhibition of 62-72%

(PI3Kβ) and 70-84%

(PI3Kγ) at 10 µM[1]

A hydroxyl group at

the 3-position of the 2-

phenyl ring is crucial

for potent PI3K

inhibition.[1]

4-Anilino-thieno[2,3-

d]pyrimidines
EGFR (WT & T790M)

Potent inhibition of

both wild-type and

mutant EGFR.[1]

Substitutions at both

the 2-phenyl and 4-

anilino positions are

critical for high

potency.[1]

Thieno[2,3-

d]pyrimidine

Derivatives

VEGFR-2

IC50 values in the

nanomolar range have

been reported.

The thieno[2,3-

d]pyrimidine scaffold

is a potent core for

VEGFR-2 inhibitors.

Cyclohexylthieno[2,3-

d]pyrimidines
FLT3

Compound 5 exhibited

the highest inhibitory

activity against FLT3.

[2]

Introduction of a

lipophilic cycloalkyl

ring can enhance

anticancer activity.[3]

Thieno[3,2-d]pyrimidine Derivatives
The thieno[3,2-d]pyrimidine scaffold has also demonstrated significant potential as a kinase

inhibitor, with notable activity against Focal Adhesion Kinase (FAK), FLT3, and Janus Kinase 3

(JAK3).
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Compound Class Target Kinase(s)
Representative
IC50 Values

Key SAR
Observations

Thieno[3,2-

d]pyrimidine

Derivatives

FAK, FLT3-D835Y

IC50 of 9.7 nM (FAK)

and 0.5 nM (FLT3-

D835Y) for compound

26.[4]

The thieno[3,2-

d]pyrimidine scaffold

was found to be

superior to the 7H-

pyrrolo[2,3-

d]pyrimidine scaffold

for FAK inhibition.[4]

Thieno[3,2-

d]pyrimidines with

acrylamide

JAK3

IC50 values of 1.9 nM

and 1.8 nM for

compounds 9a and

9g, respectively.[5]

The acrylamide

pharmacophore

allows for potent

covalent inhibition of

JAK3.[5]

Thieno[3,2-

d]pyrimidine-6-

carboxamides

SIRT1, SIRT2, SIRT3

Pan-inhibition of

SIRT1/2/3 with high

potency.[6]

The carboxamide

binds in the

nicotinamide C-

pocket, and the

aliphatic portions

extend through the

substrate channel.[6]

Experimental Protocols
The following are detailed methodologies for common in vitro kinase inhibition assays used to

characterize thienopyrimidine inhibitors.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase

reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

Kinase of interest
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Kinase-specific substrate

ATP

Test compounds (thienopyrimidine isomers)

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque multi-well plates (e.g., 96- or 384-well)

Protocol:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions or DMSO (as a

control).

Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes)

at room temperature to allow for inhibitor binding.

Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and

ATP.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

ADP Detection:

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

Incubate for approximately 40 minutes at room temperature.[7][8][9]

Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a

luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes

at room temperature.[7][8][9]
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Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional

to the amount of ADP produced and, therefore, the kinase activity.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®)
Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection

is based on the proximity of a europium cryptate-labeled anti-phospho-specific antibody (donor)

and streptavidin-XL665 (acceptor) bound to the phosphorylated biotinylated substrate.

Materials:

Kinase of interest

Biotinylated substrate peptide

ATP

Test compounds (thienopyrimidine isomers)

HTRF® Kinase Assay Buffer

Europium cryptate-labeled anti-phospho-specific antibody

Streptavidin-XL665 (SA-XL665)

HTRF® Detection Buffer

Protocol:

Compound Dispensing: Add the test compounds at various concentrations to the wells of a

microplate.

Kinase Reaction:
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Add the kinase and the biotinylated substrate to the wells.

Initiate the reaction by adding ATP.

Incubate for a specific time at a controlled temperature.

Detection:

Stop the kinase reaction by adding HTRF® detection buffer containing EDTA.

Add a mixture of the europium cryptate-labeled antibody and SA-XL665.

Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for the

formation of the detection complex.

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the

fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the

donor).

Data Analysis: The HTRF® ratio (emission at 665 nm / emission at 620 nm) is calculated and

is proportional to the amount of phosphorylated substrate. IC50 values are determined by

plotting the HTRF® ratio against the inhibitor concentration.[10]
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Caption: Generalized workflow for an in vitro kinase inhibition assay.
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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